Cas no 67468-93-3 (1H-Benzimidazol-2-amine,4,7-dimethyl-)
67468-93-3 structure
Product Name:1H-Benzimidazol-2-amine,4,7-dimethyl-
CAS-nummer:67468-93-3
MF:C9H11N3
MW:161.203741312027
CID:502867
PubChem ID:19017772
Update Time:2025-04-19
1H-Benzimidazol-2-amine,4,7-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Benzimidazol-2-amine,4,7-dimethyl-
- 1H-Benzimidazol-2-amine,4,7-dimethyl-(9CI)
- 4,7-dimethyl-1H-Benzimidazol-2-amine
- 1H-BENZIMIDAZOL-2-AMINE,4,7-DIMETHYL
- 2-Amino-4,7-dimethylbenzimidazol
- 2-amino-4,7-dimethylbenzimidazole
- 4,7-dimethyl-1H-benzoimidazol-2-ylamine
- 4,7-dimethyl-2-aminobenzimidazole
- SCHEMBL5924180
- FT-0704696
- 67468-93-3
-
- Inchi: 1S/C9H11N3/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3,(H3,10,11,12)
- InChI-sleutel: ZSAWWJYNDFERFN-UHFFFAOYSA-N
- LACHT: N1C(N)=NC2C(C)=CC=C(C)C1=2
Berekende eigenschappen
- Exacte massa: 161.09500
- Monoisotopische massa: 161.095
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 0
- Complexiteit: 171
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 54.7A^2
- XLogP3: 1.9
Experimentele eigenschappen
- PSA: 54.70000
- LogboekP: 2.34310
1H-Benzimidazol-2-amine,4,7-dimethyl- Gerelateerde literatuur
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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